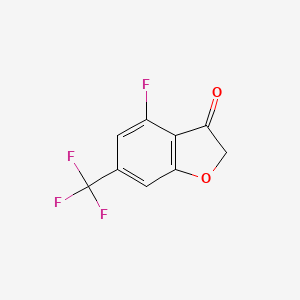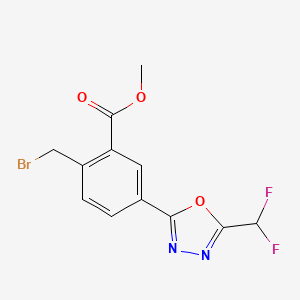
Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a benzoate ester, a bromomethyl group, and a difluoromethyl-substituted oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Bromomethyl Group: This step often involves bromination reactions, where a methyl group is substituted with a bromine atom using reagents like N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the oxadiazole ring or the bromomethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the oxadiazole ring or the bromomethyl group.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial and anticancer activities, suggesting potential for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new drugs.
Industry
Materials Science:
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, disrupting normal cellular processes. The oxadiazole ring and the difluoromethyl group could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(chloromethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
- Methyl 2-(bromomethyl)-5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
Uniqueness
Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromomethyl group allows for further functionalization, while the difluoromethyl group can enhance metabolic stability and bioavailability.
Propriétés
Formule moléculaire |
C12H9BrF2N2O3 |
|---|---|
Poids moléculaire |
347.11 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C12H9BrF2N2O3/c1-19-12(18)8-4-6(2-3-7(8)5-13)10-16-17-11(20-10)9(14)15/h2-4,9H,5H2,1H3 |
Clé InChI |
CZPJIRPNPMIBAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=NN=C(O2)C(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12839870.png)
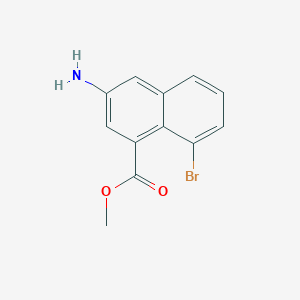

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
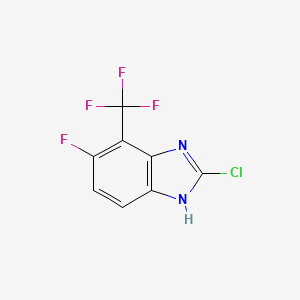
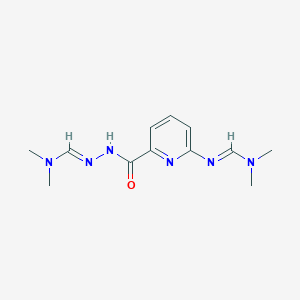
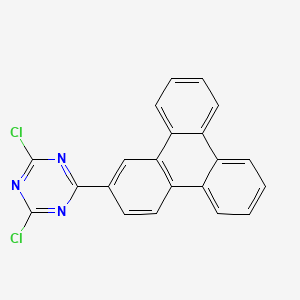

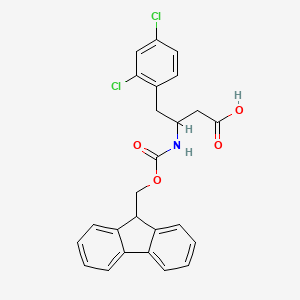

![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
